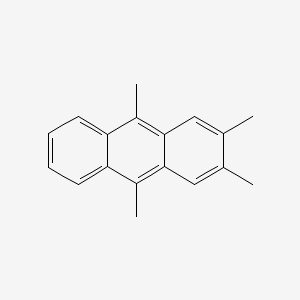
2,3,9,10-Tetramethylanthracene
Descripción general
Descripción
2,3,9,10-Tetramethylanthracene is a chemical compound with the molecular formula C18H18 . It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of 2,3,9,10-Tetramethylanthracene consists of an anthracene core with four methyl groups attached at the 2, 3, 9, and 10 positions . The average mass of the molecule is 234.335 Da .Aplicaciones Científicas De Investigación
Synthesis and Derivatives Development :2,3,9,10-Tetramethylanthracene is a key component in the synthesis of various anthracene derivatives. Research has shown efficient and convenient synthetic routes for the preparation of dinotroxy, dimethoxy, and dihydroxides with silver-induced substitution of hexabromides. These derivatives are valuable precursors for the preparation of functionalized substituted anthracene derivatives that are difficult to prepare by other routes (Çakmak et al., 2006).
Photoisomerization Studies :Photooxygenation of 2,3,9,10-tetramethylanthracene leads to the formation of corresponding 1,4-endoperoxides. These endoperoxides can react further to give stereoisomeric epidioxy-hydroperoxides. A sequence of photoisomerizations has been uncovered in these compounds, making them significant in the study of light-induced chemical reactions (Rigaudy et al., 1994).
Organometallic Synthesis and Structure :9,9,10,10-tetramethyl-9,10-dihydro-9,10-distannaanthracenes, derivatives of 2,3,9,10-tetramethylanthracene, have been synthesized and characterized. Their structural analysis through X-ray crystallography revealed unique conformations and planar structures, contributing to the field of organometallic chemistry (Saito et al., 2001).
Photocatalytic Oxygenation :Studies on photocatalytic oxygenation of anthracenes, including 2,3,9,10-tetramethylanthracene, have shown significant developments. These studies involve the formation of oxygenation products like dimethylepidioxyanthracene, revealing insights into the photocatalytic processes and electron-transfer states (Kotani et al., 2004).
Photophysical Properties and Electroluminescence :Derivatives of 2,3,9,10-tetramethylanthracene have been investigated for their potential in organic light emitting diodes (OLEDs). Studies indicate that these derivatives exhibit unique photophysical properties, contributing to advancements in electroluminescent materials for OLED applications (Raghunath et al., 2006).
Supramolecular Assembly and Fluorescence :Research on 9,10-distyrylanthracene, a derivative of 2,3,9,10-tetramethylanthracene, has shown its ability to form dimeric hosts that assemble into linear supramolecular polymers. These assemblies exhibit yellow fluorescence in both solution and solid states, highlighting potential applications in fluorescence studies and material sciences (Song et al., 2015).
Electron Transfer Quenching Studies :2,3,9,10-Tetramethylanthracene has been studied for its fluorescence quenching properties, affected by both electron donors and acceptors. These studies provide valuable information on electron transfer quenching, which is critical in understanding photophysical processes and designing molecular electronic devices (Abdullah & Kemp, 1985).
Propiedades
IUPAC Name |
2,3,9,10-tetramethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOYEVHCCKZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216730 | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,9,10-Tetramethylanthracene | |
CAS RN |
66552-77-0 | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066552770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 2,3,9,10-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



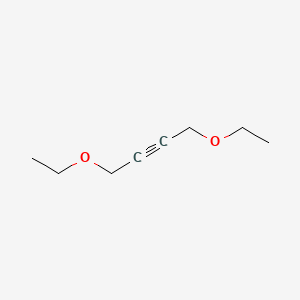
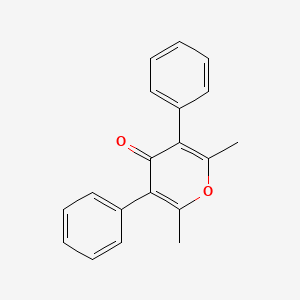
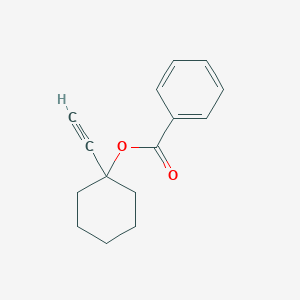
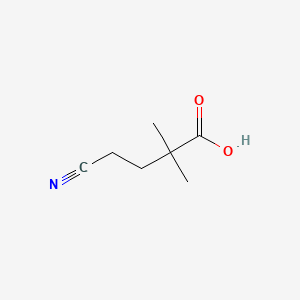
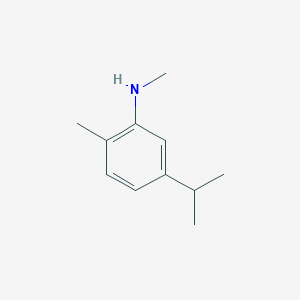
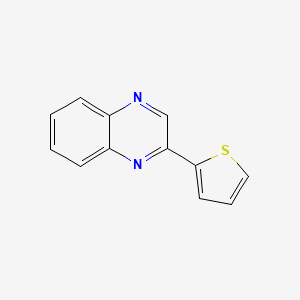
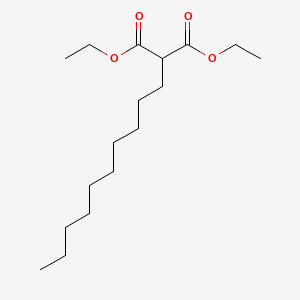
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1616408.png)
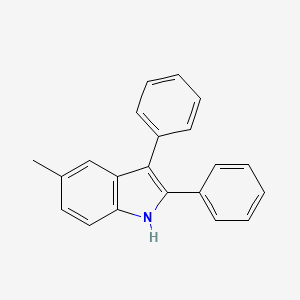
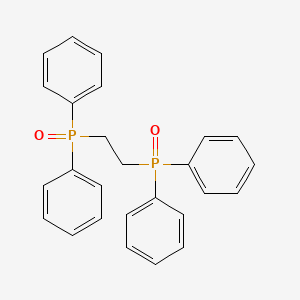
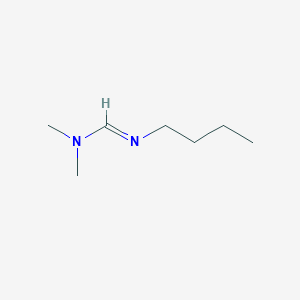
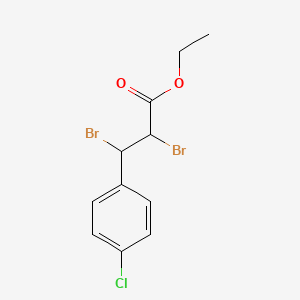
![Butyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B1616413.png)
